molecular formula C10H6O3S B13340608 3-Formyl-1-benzothiophene-7-carboxylic acid

3-Formyl-1-benzothiophene-7-carboxylic acid

Cat. No.: B13340608
M. Wt: 206.22 g/mol
InChI Key: SWIFLRMYOZDNAH-UHFFFAOYSA-N
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Description

3-Formyl-1-benzothiophene-7-carboxylic acid is a heterocyclic compound that features a benzothiophene core with formyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1-benzothiophene-7-carboxylic acid typically involves the functionalization of the benzothiophene core. One common method includes the formylation of 1-benzothiophene-7-carboxylic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-1-benzothiophene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol.

    Substitution: Various electrophiles in the presence of Lewis acids like AlCl3.

Major Products:

    Oxidation: 3-Carboxy-1-benzothiophene-7-carboxylic acid.

    Reduction: 3-Hydroxymethyl-1-benzothiophene-7-carboxylic acid.

    Substitution: Substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

3-Formyl-1-benzothiophene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formyl-1-benzothiophene-7-carboxylic acid in biological systems is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, such as enzymes and receptors, through its functional groups. The formyl and carboxylic acid groups can form hydrogen bonds and other interactions with biological macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

  • 1-Benzothiophene-3-carboxylic acid
  • 3-Methyl-1-benzothiophene-7-carboxylic acid
  • 3-Hydroxy-1-benzothiophene-7-carboxylic acid

Comparison: 3-Formyl-1-benzothiophene-7-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which confer distinct reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of functionalization possibilities, making it a valuable intermediate in synthetic organic chemistry .

Properties

Molecular Formula

C10H6O3S

Molecular Weight

206.22 g/mol

IUPAC Name

3-formyl-1-benzothiophene-7-carboxylic acid

InChI

InChI=1S/C10H6O3S/c11-4-6-5-14-9-7(6)2-1-3-8(9)10(12)13/h1-5H,(H,12,13)

InChI Key

SWIFLRMYOZDNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)SC=C2C=O

Origin of Product

United States

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